
Dextromethadone
Structure
3D Structure
特性
CAS番号 |
5653-80-5 |
---|---|
分子式 |
C21H27NO |
分子量 |
309.4 g/mol |
IUPAC名 |
(6S)-6-(dimethylamino)-4,4-diphenylheptan-3-one |
InChI |
InChI=1S/C21H27NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3/t17-/m0/s1 |
InChIキー |
USSIQXCVUWKGNF-KRWDZBQOSA-N |
SMILES |
CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 |
異性体SMILES |
CCC(=O)C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 |
正規SMILES |
CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 |
外観 |
Solid powder |
他のCAS番号 |
5653-80-5 |
ピクトグラム |
Acute Toxic; Irritant; Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Dextromethadone; 6S-Methadone; l-Methadone; S-(+)-Methadone; d-Methadone; BRN 3213667; BRN-3213667; BRN3213667; |
製品の起源 |
United States |
説明
Contextualization within Enantiomeric Drug Development
The investigation of dextromethadone is a prime example of a broader trend in modern pharmacology: the development of single-enantiomer drugs. ardena.comresearchgate.net Many drug molecules are chiral, meaning they exist as two non-superimposable mirror images called enantiomers. ardena.com While they have identical physical and chemical properties in an achiral setting, enantiomers can exhibit profoundly different behaviors within the chiral environment of the human body, such as receptors and enzymes. ardena.comnih.gov
Historically, many chiral drugs were marketed as racemic mixtures (a 50:50 mix of both enantiomers) because separating them was technically challenging. ardena.com However, technological advancements now allow for the large-scale production of single, pure enantiomers. ardena.com This shift, sometimes called a "chiral switch," is driven by the potential for single-enantiomer drugs to offer simpler pharmacokinetic and pharmacologic profiles, improved therapeutic indices, and fewer drug interactions. researchgate.netnih.gov In some cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to unwanted side effects. nih.gov Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) now require that chiral drug molecules be isolated and tested for the efficacy and safety of each enantiomer. researchgate.net
This compound as the (S)-Enantiomer of Methadone: Fundamental Distinctions and Research Rationale
Methadone, a synthetic compound, is a racemic mixture composed of two enantiomers: (S)-methadone, which is this compound, and (R)-methadone, known as levomethadone (B1675119). wikipedia.orgiipseries.orgreddit.com The two enantiomers possess significantly different pharmacological properties, which is the primary rationale for isolating this compound for research. reddit.comreddit.com
Levomethadone is the enantiomer responsible for the potent opioid effects of racemic methadone, acting as a full agonist of the μ-opioid receptor. iipseries.orgreddit.com In contrast, this compound has a very low affinity for opioid receptors and exhibits little of the classic opioid activity. wikipedia.orgreddit.comwikipedia.org Instead, its primary mechanism of action is as a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. patsnap.comwikipedia.orgnih.gov This fundamental distinction means that this compound can be studied for its effects on the NMDA receptor system without the confounding and potent effects associated with opioid receptor activation. patsnap.comwikipedia.org The adverse effects of racemic methadone, including cardiotoxicity, are primarily attributed to the dextro-methadone enantiomer. ebi.ac.uknih.govnih.gov
The research rationale is to harness the therapeutic potential of NMDA receptor antagonism—a mechanism implicated in various central nervous system (CNS) disorders—while avoiding the opioid-related effects and liabilities of levomethadone and the racemic mixture. patsnap.comrelmada.comreddit.com
Feature | This compound ((S)-Methadone) | Levomethadone ((R)-Methadone) |
---|---|---|
Primary Mechanism | Noncompetitive NMDA receptor antagonist. patsnap.comwikipedia.orgnih.gov | Potent μ-opioid receptor agonist. iipseries.orgreddit.com |
Opioid Activity | Low affinity for opioid receptors; lacks significant opioid effects. wikipedia.orgreddit.comwikipedia.org | Responsible for the opioid analgesic and euphoric effects. reddit.comreddit.com |
Primary Research Focus | Treatment of Major Depressive Disorder (MDD) and neuropathic pain. patsnap.comrelmada.comwikipedia.org | Opioid maintenance therapy and pain management. nih.gov |
Receptor Target | Glutamate (B1630785) (NMDA) receptor system. patsnap.com | Opioid receptor system. reddit.com |
Overview of Research Trajectories Driven by Specific Therapeutic Research Interests (e.g., Major Depressive Disorder, Neuropathic Pain)
The unique pharmacological profile of this compound has prompted focused research into its potential as a therapeutic agent for specific CNS disorders where the NMDA receptor system plays a key role. relmada.com
Major Depressive Disorder (MDD): A primary focus of contemporary research is the development of this compound (also referred to by its developmental code name, REL-1017) as a treatment for MDD. wikipedia.orgnih.govnih.gov This line of inquiry is heavily influenced by the discovery that ketamine, another NMDA receptor antagonist, can produce rapid and robust antidepressant effects, even in patients with treatment-resistant depression. nih.govebi.ac.uk this compound is being investigated as a compound that may share ketamine's rapid-acting antidepressant mechanism but with a different side effect profile. relmada.comnih.govebi.ac.uk
Preclinical studies have shown that a single dose of this compound produces rapid and sustained antidepressant-like responses in animal models. nih.govnih.gov These effects are linked to the mTORC1 signaling pathway, an intracellular cascade crucial for synaptic plasticity, and an increase in the levels of synaptic proteins in the medial prefrontal cortex (mPFC). nih.govnih.gov
Clinical research has advanced to Phase 2 and 3 trials. wikipedia.orghcplive.com A Phase 2a study of this compound as an adjunctive treatment for patients with MDD who had not responded adequately to standard antidepressants yielded promising results. hcplive.com
Patient Group | Outcome Measure | Finding | Citation |
---|---|---|---|
Patients below the median percentage of life-years since MDD diagnosis | Change in Montgomery-Åsberg Depression Rating Scale (MADRS) score | Showed a statistically significant improvement compared to placebo at both 25mg and 50mg doses. | hcplive.com |
25mg this compound vs. Placebo (in patients below median) | MADRS score improvement | Significant improvement at Day 7 (P = .0277) and Day 14 (P = .0217). | hcplive.com |
50mg this compound vs. Placebo (in patients below median) | MADRS score improvement | Significant improvement at Day 7 (p = .0075) and Day 14 (p = .0483). | hcplive.com |
Patients above the median percentage of life-years since MDD diagnosis | Change in MADRS score | No statistically significant response compared to placebo. | hcplive.com |
These findings suggest that this compound may be particularly effective earlier in the course of MDD, potentially signaling disease-modifying effects related to neural plasticity. hcplive.com
Neuropathic Pain: this compound is also being investigated for its potential to manage neuropathic pain, a chronic pain state often resulting from nerve damage. patsnap.com Traditional analgesics frequently fail to provide adequate relief for this condition. patsnap.comnih.gov The rationale for this research is based on the role of the NMDA receptor in the central sensitization processes that contribute to the maintenance of neuropathic pain. patsnap.commdpi.com By blocking the NMDA receptor, this compound may reduce excitotoxicity, a process where nerve cells are damaged by excessive stimulation from neurotransmitters like glutamate. patsnap.com Early clinical data suggests that this compound could offer significant pain relief in this patient population. patsnap.com
Stereochemical Characterization and Enantiomeric Studies of Dextromethadone
Foundations of Stereoselective Activity and Enantiomeric Purity
The principle of stereoselective activity is founded on the precise three-dimensional interaction between a drug molecule and its biological target. nih.gov For a drug to exert its effect, it must bind to a specific site on a receptor or enzyme, much like a key fits into a lock. The regions of the drug must align correctly with corresponding regions of the binding site. nih.gov Because enantiomers have different spatial arrangements, only one may be able to achieve the optimal fit for a desired pharmacological effect, while its counterpart may not bind at all or may interact with different targets. nih.govresearchgate.net
Comparative Enantiomeric Receptor Binding Profiles
The distinct pharmacological activities of dextromethadone and levomethadone (B1675119) are rooted in their differential affinities for various receptor systems in the central nervous system.
The primary opioid effects of racemic methadone, such as analgesia, are almost exclusively attributed to the (R)-enantiomer, levomethadone. nih.govnih.gov Research demonstrates that this compound has a significantly lower affinity for opioid receptors. One study evaluating the binding profiles of the methadone stereoisomers found that levomethadone had a 10-fold higher affinity for the mu-1 (μ₁) receptor and a more than 12-fold higher affinity for the mu-2 (μ₂) receptor compared to this compound. nih.gov Both enantiomers exhibited low affinity for delta (δ) and kappa (κ) opioid receptors. nih.gov This pronounced difference in binding affinity underscores that this compound contributes very little to the direct opioid effects of racemic methadone. nih.gov
Comparative Opioid Receptor Binding Affinities (IC₅₀ nM) This interactive table summarizes the concentration of each compound required to inhibit 50% of radioligand binding to the specified opioid receptor subtype. Lower values indicate higher binding affinity.
Compound | μ₁ Receptor | μ₂ Receptor | δ Receptor | κ Receptor |
---|---|---|---|---|
(R)-methadone (Levomethadone) | 3.0 | 6.9 | >1000 | >1000 |
(S)-methadone (this compound) | 26.4 | 88.0 | >1000 | >1000 |
Morphine | 1.1 | 24.0 | 280 | 600 |
Data sourced from a study evaluating the binding affinities of methadone stereoisomers and morphine in cattle brain membranes. nih.gov
While possessing weak opioid activity, this compound's primary mechanism of action is the noncompetitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. patsnap.comnih.govnih.gov It binds to the dizocilpine (B47880) (MK-801) binding site within the NMDA receptor channel. nih.gov Its affinity for this site is comparable to other well-established NMDA receptor antagonists. nih.gov This action is distinct from its enantiomer, levomethadone, and positions this compound in a different therapeutic class from opioids. patsnap.comwikipedia.org The NMDA receptor is a glutamate (B1630785) receptor crucial for synaptic plasticity, learning, and memory, and its modulation is a target for treating various neurological and psychiatric conditions. patsnap.comnih.gov
Research on Stereoselective Biological Roles and Contributions to Overall Effects
The stereoselective receptor binding of methadone's enantiomers leads to distinct biological roles. The opioid activity of racemic methadone resides in the (R)-enantiomer. nih.gov In contrast, this compound's primary contribution is through its NMDA receptor antagonism. patsnap.comnih.gov
Research has focused on this unique property of this compound, particularly for its potential as a rapid-acting antidepressant. nih.govnih.gov Studies suggest that by blocking NMDA receptors, this compound may trigger a cascade of downstream signaling events, including the stimulation of mTORC1 signaling and an increase in synaptic connectivity in the medial prefrontal cortex, mechanisms believed to underlie the rapid antidepressant effects seen with other NMDA antagonists. nih.gov This has led to the clinical development of this compound (also referred to as REL-1017) as a potential therapy for major depressive disorder. nih.govnih.govnih.gov
Furthermore, the metabolism of methadone is also stereoselective. In vitro studies have shown that specific cytochrome P450 enzymes metabolize the enantiomers differently. For instance, CYP2B6 metabolizes (S)-methadone more readily than (R)-methadone, whereas CYP2C19 shows the opposite preference. washington.edu CYP3A4, another major enzyme, metabolizes both enantiomers at an equivalent rate. washington.eduresearchgate.net These differences in metabolic pathways can contribute to variability in the plasma ratios of the two enantiomers among individuals. nih.govresearchgate.net
Synthetic Methodologies and Chemical Development of Dextromethadone
Established Synthetic Pathways for Enantiomerically Pure Dextromethadone
The synthesis of single-enantiomer drugs often utilizes the "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure natural products like amino acids. nih.govresearchgate.net L-alanine, a naturally occurring amino acid, serves as a common and effective chiral precursor for the synthesis of this compound, ensuring the desired (S)-configuration is retained throughout the process. google.comnih.gov
A well-established and highly efficient process for preparing this compound hydrochloride begins with the naturally available chiral amino acid, L-alanine. google.com This approach is designed to maintain the stereochemical integrity of the starting material, leading directly to the desired (S)-enantiomer. The synthesis begins by converting L-alanine into N,N-dimethyl-L-alanine. google.com This is typically achieved through a hydrogenation reaction with formaldehyde (B43269) and/or paraformaldehyde in the presence of a catalyst. google.com
Following the N-methylation, the resulting N,N-dimethyl-L-alanine is reduced to form the corresponding amino alcohol, N,N-dimethyl-L-alaninol. google.com This reduction is a critical step, and various reducing agents can be employed to facilitate this transformation effectively. google.com The subsequent steps involve activating the hydroxyl group of the alaninol intermediate to make it a suitable leaving group for a nucleophilic substitution reaction. google.com
The synthesis proceeds through several key intermediates, with their formation governed by specific reaction mechanisms.
N,N-dimethyl-L-alanine Formation : The initial step involves the reductive amination of L-alanine using formaldehyde. This reaction proceeds with a catalyst and hydrogen, leading to the formation of N,N-dimethyl-L-alanine while preserving the original stereocenter. google.com
N,N-dimethyl-L-alaninol Formation : The carboxylic acid group of N,N-dimethyl-L-alanine is reduced to a primary alcohol to yield N,N-dimethyl-L-alaninol. google.com This transformation can be accomplished using powerful reducing agents such as Lithium Aluminium Hydride (LiAlH₄). google.comlibretexts.org
This compound Nitrile Formation : This is a pivotal step in the synthesis. The N,N-dimethyl-L-alaninol is first combined with an activating reagent to transform the hydroxyl group into a good leaving group, forming an activated intermediate. google.com This intermediate is then subjected to a nucleophilic substitution reaction. Specifically, it is mixed with diphenylacetonitrile (B117805) in the presence of a base. google.com The anion of diphenylacetonitrile acts as the nucleophile, displacing the activated hydroxyl group to form the crucial C-C bond, resulting in the formation of this compound nitrile, also known as (S)-4-(dimethylamino)-2,2-diphenylpentanenitrile. google.com The classic approach for this type of reaction involves the in situ generation of a trimethylaziridinium ion from 1-dimethylamino-2-chloropropane, which is then attacked by the diphenylacetonitrile anion. nih.gov
Final Conversion to this compound : The terminal step is the conversion of the nitrile group of this compound nitrile into a ketone. google.comchadsprep.com This is typically achieved through a Grignard reaction, where the nitrile is treated with an ethyl-containing Grignard reagent, such as ethyl magnesium bromide. google.comnih.gov Subsequent acidic workup with hydrochloric acid hydrolyzes the intermediate imine, yielding this compound, which is isolated as its hydrochloride salt. google.comlibretexts.org
Table 1: Key Synthetic Steps from L-Alanine to this compound Hydrochloride This interactive table summarizes the primary transformation sequence.
Step | Starting Material | Reagents & Conditions | Product |
---|---|---|---|
1 | L-Alanine | Formaldehyde, Catalyst, H₂ | N,N-dimethyl-L-alanine |
2 | N,N-dimethyl-L-alanine | LiAlH₄ or other reducing agents | N,N-dimethyl-L-alaninol |
3 | N,N-dimethyl-L-alaninol | Activating Reagent, Base, Diphenylacetonitrile | This compound Nitrile |
4 | This compound Nitrile | Ethyl magnesium bromide, then HCl (aq) | This compound Hydrochloride |
Data sourced from patent information describing efficient synthesis methods. google.com
Advancements in Enantioselective Synthesis Strategies
The primary goal in synthesizing this compound is to produce the (S)-enantiomer exclusively, avoiding contamination with its opioid-active counterpart, levomethadone (B1675119). This requires precise control over reaction conditions and the use of strategies that ensure high enantiomeric excess.
The efficiency and stereochemical outcome of a synthesis are highly dependent on the chosen reaction conditions. Key factors that are systematically optimized include the choice of solvents, bases, temperature, and the specific type of reagents used. researchgate.netresearchgate.net
Bases : The selection of the base in the nitrile formation step is critical. Strong, non-nucleophilic bases are often preferred to facilitate the deprotonation of diphenylacetonitrile without causing unwanted side reactions.
Solvents : The polarity and aprotic or protic nature of the solvent can significantly influence reaction rates and yields. chemguide.co.uk For instance, the reaction of a halogenoalkane with sodium cyanide to form a nitrile is typically performed in ethanol (B145695) to avoid the formation of alcohol byproducts that can occur in the presence of water. chemguide.co.uk
Reducing Agents : In the reduction of N,N-dimethyl-L-alanine, a variety of reducing agents can be used, including borane (B79455) complexes (BH₃/THF) or metal hydrides like Zinc Borohydride (Zn(BH₄)₂). google.com The choice of agent can affect yield, purity, and ease of workup on an industrial scale.
High optical purity, or enantiomeric excess, is a measure of the degree to which one enantiomer is present in a mixture compared to the other. masterorganicchemistry.com In the synthesis of this compound, the objective is to maximize the amount of the (S)-enantiomer while minimizing the (R)-enantiomer (levomethadone).
Chiral Pool Synthesis : The most fundamental strategy employed is starting with an enantiomerically pure precursor from the chiral pool, such as L-alanine. nih.govgoogle.com This method, when combined with stereoretentive reaction steps, ensures that the chirality is transferred to the final product.
Process Control : The process described allows for the production of this compound hydrochloride containing extremely low levels of the levomethadone enantiomer, with some embodiments achieving contamination levels of not more than 0.01% down to 0.0001%. google.com
Purification Techniques : While the synthesis is designed to be highly enantioselective, final purification steps are crucial. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common analytical and preparative method for separating enantiomers and confirming high optical purity. masterorganicchemistry.comalliedacademies.org
Table 2: Factors for Optimization in Enantioselective Synthesis This interactive table outlines key parameters and their impact on the synthesis of chiral molecules.
Factor | Influence on Reaction | Examples of Optimization |
---|---|---|
Temperature | Affects reaction rate and can influence selectivity. Higher temperatures increase reaction speed but may lead to side products or racemization. | Running reactions at controlled, often low, temperatures to enhance stereoselectivity. |
Solvent | Can affect solubility of reagents, stabilize transition states, and influence reaction pathways. chemguide.co.uk | Selecting aprotic, non-polar solvents for Grignard reactions or anhydrous ethanol for nitrile substitutions to prevent side reactions. chemguide.co.uk |
Reagent Concentration | Directly impacts the rate of reaction. | Maintaining optimal stoichiometric ratios to ensure complete conversion and minimize unreacted starting materials. |
Catalyst/Base | The choice of catalyst or base can determine the reaction mechanism and its stereochemical outcome. | Using specific chiral catalysts for asymmetric induction or strong, sterically hindered bases to prevent side reactions. |
General principles of reaction optimization are critical for improving yield and purity in pharmaceutical manufacturing. mpdata.fr
Challenges and Innovations in Scalable Production of Enantiopure this compound
Translating a laboratory-scale synthesis to large-scale industrial production presents numerous challenges. These include ensuring consistent quality, maintaining high yields, controlling costs, and managing safety and environmental impact. mpdata.fr
The primary challenge in the scalable production of any enantiopure drug is maintaining high enantiomeric excess. Reactions that are highly selective on a small scale can sometimes lose their efficiency when scaled up due to issues with heat transfer, mixing, and reagent addition rates. For this compound, this means preventing any racemization or formation of the undesired levomethadone enantiomer, which has a completely different pharmacological profile. nih.gov
Structure Activity Relationships Sar and Rational Molecular Design of Dextromethadone Analogs
Principles of Structure-Activity Relationship Analysis in Drug Discovery
Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry and drug discovery. It involves examining how the chemical structure of a molecule correlates with its biological activity. researchgate.net The core principle is that the specific three-dimensional arrangement of atoms and functional groups in a compound determines its interaction with a biological target, such as a receptor or enzyme, and thus dictates its pharmacological effect.
In drug discovery, SAR studies are performed by systematically synthesizing and testing a series of related compounds, known as analogs, where specific parts of a "lead" molecule are modified. researchgate.net By observing how these modifications—such as altering the size, shape, stereochemistry, or electronic properties of a functional group—impact the compound's potency, selectivity, and efficacy, researchers can deduce which structural features are essential for activity (the pharmacophore) and which can be modified to improve its drug-like properties. nih.govmdpi.com This iterative process of design, synthesis, and testing allows for the rational optimization of a lead compound into a clinical candidate. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models further refine this process by using statistical methods to create mathematical relationships between chemical structure and biological activity. mdpi.com
Elucidation of Key Structural Elements for NMDA Receptor Antagonism of Dextromethadone
This compound functions as a non-competitive, open-channel antagonist of the N-methyl-D-aspartate (NMDA) receptor. nih.gov Its mechanism involves physically blocking the ion channel pore, thereby preventing the influx of ions like calcium. youtube.com The elucidation of its key structural elements for this activity relies on understanding its interaction with the binding site within the channel's central vestibule. sci-hub.se
Drawing from SAR studies of related channel-blocking NMDA antagonists like ketamine and dextrorphan, several structural features of this compound are critical for its activity: sci-hub.senih.gov
A Protonated Amine: The tertiary amine within the N,N-dimethylpropyl-2-amino group is essential. At physiological pH, this amine is protonated, carrying a positive charge. This allows it to form a crucial hydrogen bond with specific residues in the channel, such as the asparagine at position 616 (Asn616) on the GluN1 subunit, which has been identified as a key interaction point for ketamine. sci-hub.senih.gov
Aromatic Moieties: The two phenyl rings serve as key hydrophobic anchors. They engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues lining the channel pore. nih.gov For instance, cryo-electron microscopy studies of ketamine have highlighted the importance of hydrophobic interactions with a leucine (B10760876) residue (Leu642 on GluN2A or Leu643 on GluN2B) in stabilizing the ligand within the binding pocket. sci-hub.se
These elements collectively ensure that this compound can access its binding site in the open state of the NMDA receptor and remain lodged long enough to effectively block ion conductance.
Rational Design Strategies for Novel this compound Analogs
Rational drug design aims to systematically modify the core structure of this compound to enhance its pharmacological profile. Each domain of the molecule presents an opportunity for modification to probe and optimize its role in NMDA receptor binding.
Aryl Moieties: Modifications to the two phenyl rings could involve introducing various substituents (e.g., halogen, methoxy, hydroxyl groups) at different positions. This strategy explores how changes in electronics (electron-withdrawing vs. donating groups) and sterics (size of the substituent) affect hydrophobic and potential polar interactions with the receptor. For example, adding a polar group could test for additional hydrogen bonding opportunities within the channel, while altering steric bulk could refine the fit.
N,N-Dimethylpropyl-2-amino Group: This group is critical due to its protonatable nitrogen. sci-hub.senih.gov Systematic modifications could include varying the N-alkyl substituents (e.g., from methyl to ethyl) to alter the steric bulk around the charged center or changing the length of the propyl chain to adjust the positioning of the critical amine within the binding pocket. Such modifications would directly impact the key interactions with residues like GluN1-Asn616. sci-hub.se
The NMDA receptor is a heterotetramer, most commonly composed of two GluN1 subunits and two GluN2 subunits. nih.gov There are four different GluN2 subunits (GluN2A, GluN2B, GluN2C, GluN2D) whose expression varies by brain region and developmental stage. nih.gov this compound itself shows low micromolar affinity for all subtypes, with a slightly higher affinity for GluN2B-containing receptors. nih.gov
A primary goal of rational analog design is to enhance this modest selectivity. Since the amino acid sequences lining the ion channel differ slightly between GluN2 subtypes, modifications to this compound's structure can be used to exploit these differences. sci-hub.senih.gov For example, an analog with a specific substituent on an aryl ring might form a favorable interaction with a residue present in the GluN2B channel but not in the GluN2A channel. This could lead to an analog with significantly higher potency and selectivity for GluN2B-containing receptors. Studies on other NMDA receptor ligands have shown that even subtle structural changes can lead to pronounced variations in subtype selectivity and efficacy, sometimes converting a partial agonist into a potent "superagonist" at a specific subtype. nih.gov By fine-tuning the structure, it is possible to create analogs that selectively target a particular receptor population, potentially leading to a more refined therapeutic effect.
Application of In Silico Screening and Computational Chemistry in SAR Studies
Computational chemistry and in silico (computer-based) screening are indispensable tools for accelerating SAR studies of this compound analogs. mdpi.combeilstein-journals.org These methods allow researchers to design and evaluate large numbers of virtual compounds, prioritizing the most promising candidates for chemical synthesis and biological testing.
Molecular Docking: Using the known cryo-electron microscopy structures of the NMDA receptor, virtual libraries of this compound analogs can be docked into the binding site within the ion channel. youtube.comsci-hub.se Docking algorithms predict the preferred binding pose and estimate the binding affinity (scoring function) of each analog, providing a rapid initial assessment of its potential potency. beilstein-journals.org
Molecular Dynamics (MD) Simulations: For high-priority analogs identified through docking, MD simulations can provide a more dynamic picture of the ligand-receptor interaction. sci-hub.se These simulations model the movement of every atom over time, revealing the stability of the binding pose, identifying key intermolecular interactions (like specific hydrogen bonds or hydrophobic contacts), and showing how the analog and the receptor mutually adjust their conformations. youtube.com
Quantitative Structure-Activity Relationship (QSAR): As experimental data for a series of synthesized analogs becomes available, 3D-QSAR models can be developed. mdpi.com These models establish a mathematical correlation between the three-dimensional properties of the molecules (e.g., steric and electrostatic fields) and their measured biological activity. A validated QSAR model can then be used to accurately predict the activity of new, unsynthesized analogs, guiding further design efforts. mdpi.com
Together, these computational approaches reduce the time and cost of drug discovery by focusing laboratory efforts on compounds with the highest probability of success. beilstein-journals.org
Identification of Optimal Analogs for Further Preclinical Investigation
The culmination of comprehensive SAR and computational studies is the identification of one or more optimal analogs for advancement into preclinical development. The selection process involves evaluating each analog against a set of predefined criteria based on the project's therapeutic goals.
An ideal analog would exhibit a superior profile compared to the original lead compound, this compound. This could include:
Enhanced Potency: A significantly lower IC₅₀ value, indicating that a smaller concentration of the drug is needed to block the NMDA receptor.
Improved Subtype Selectivity: A clear and substantial preference for one NMDA receptor subtype (e.g., GluN2B) over others.
Favorable Pharmacokinetic Properties: While not the primary focus of SAR, computational models (ADMET - absorption, distribution, metabolism, excretion, and toxicity) are often used in parallel to filter out analogs with predicted liabilities. nih.gov
The data gathered allows for a direct comparison of the analogs, as illustrated in the hypothetical table below. In this example, "Analog C" would be identified as an optimal candidate for further investigation due to its high potency and significant selectivity for GluN2B-containing receptors. mdpi.com
Compound | NMDA Channel Block Potency (IC₅₀, µM) | Selectivity Ratio (IC₅₀ GluN2A / IC₅₀ GluN2B) | Comment |
---|---|---|---|
This compound (Parent) | 2.5 | ~2 | Modest potency, slight GluN2B preference. nih.gov |
Analog A | 5.2 | 1.1 | Lower potency, non-selective. |
Analog B | 1.8 | 5 | Slightly improved potency, moderate selectivity. |
Analog C | 0.9 | >25 | High potency and significant GluN2B selectivity. Identified for further investigation. |
Analog D | 15.0 | 0.5 | Low potency, slight GluN2A preference. |
Advanced Analytical Methodologies for Dextromethadone Research
Techniques for Purity and Enantiomeric Excess Determination
The assessment of purity and the precise determination of enantiomeric excess (e.e.) are paramount in the quality control of chiral compounds like dextromethadone. chromatographyonline.com Enantiomeric purity is critical as different enantiomers can have vastly different biological activities and safety profiles. americanpharmaceuticalreview.com
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for separating enantiomers and quantifying the enantiomeric purity of this compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. chromatographyonline.com
Research Findings: The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral stationary phase. The choice of CSP is critical and is often based on the functional groups of the analyte. For a compound like this compound, which contains a tertiary amine and aromatic rings, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective. sigmaaldrich.com The mobile phase composition, typically a mixture of an organic solvent (like ethanol (B145695) or acetonitrile) and a buffer, is optimized to achieve the best resolution between the enantiomer peaks. chromatographyonline.comchromatographyonline.com The quantification of enantiomeric excess is performed by calculating the relative peak areas of the two enantiomers in the chromatogram. chromatographyonline.com
Table 1: Typical Parameters for Chiral HPLC Analysis of this compound
Parameter | Description |
---|---|
Stationary Phase | Chiral Stationary Phases (CSPs) such as amylose (B160209) or cellulose (B213188) derivatives (e.g., ChiralPak AD) or macrocyclic glycopeptides (e.g., CHIROBIOTIC V). sigmaaldrich.comchromatographyonline.com |
Mobile Phase | Normal-phase (e.g., Hexane/Ethanol mixtures) or Polar Ionic Mode (PIM) for MS compatibility (e.g., Acetonitrile (B52724)/Methanol with acidic/basic modifiers). sigmaaldrich.comchromatographyonline.com |
Detector | UV Detector (e.g., at 254 nm), Circular Dichroism (CD), or Optical Rotation (OR) detectors for enhanced chiral detection. chromatographyonline.com |
Quantification | Based on the peak area ratio of the (S)-enantiomer (this compound) to the total area of both enantiomers. chromatographyonline.com |
Ultra-Performance Liquid Chromatography-Ultraviolet (UPLC-UV) Spectroscopy
Ultra-Performance Liquid Chromatography (UPLC) enhances the principles of HPLC by using smaller particle-size columns (typically <2 µm), which allows for higher resolution, faster analysis times, and reduced solvent consumption. nih.gov When coupled with a UV detector, UPLC-UV is a powerful tool for determining the purity of this compound by separating it from process impurities and degradation products.
Research Findings: A validated UPLC-UV method provides a robust approach for routine quality control. The method for methadone can be adapted for this compound, using a reversed-phase column and a mobile phase of acetonitrile and a buffered aqueous solution. nih.gov The UV detector is set to a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity. nih.govsaspublishers.com The method's performance is validated for linearity, precision, accuracy, and specificity to ensure reliable quantification of the main compound and any impurities. nih.gov
Table 2: Example UPLC-UV Method Parameters for this compound Purity Analysis
Parameter | Condition |
---|---|
Column | Reversed-Phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size). nih.gov |
Mobile Phase | Gradient or isocratic elution with Acetonitrile and a phosphate (B84403) buffer solution. nih.gov |
Flow Rate | Typically 0.3 - 0.6 mL/min. nih.gov |
Detection Wavelength (λmax) | ~254 nm. nih.gov |
Column Temperature | Controlled, e.g., 40 °C, to ensure reproducibility. nih.gov |
Polarimetry
Polarimetry is a classical technique used to measure the optical rotation of a chiral substance in solution. schmidt-haensch.com This physical property is used to determine the enantiomeric excess of a sample, provided the specific rotation of the pure enantiomer is known. youtube.com
Research Findings: A polarimeter measures the angle by which a plane-polarized light beam is rotated when it passes through a solution of an optically active compound. youtube.com For this compound, a solution of the sample is prepared at a known concentration, and its observed rotation is measured. The enantiomeric excess (e.e.) can be calculated using the formula:
e.e. (%) = ([α]observed / [α]max) x 100
where [α]observed is the specific rotation of the sample mixture and [α]max is the specific rotation of the pure this compound enantiomer. While useful, polarimetry can be less reliable than chromatographic methods because optically active impurities can affect the accuracy of the measurement. masterorganicchemistry.com Therefore, it is often used as a complementary technique to chiral HPLC. nih.gov
Spectroscopic Characterization Methods
Spectroscopic methods are essential for the unambiguous structural elucidation and confirmation of the identity of the this compound molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the molecular structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of the atoms in the molecule.
Research Findings: The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shifts (δ), splitting patterns (multiplicity), and integration values are unique to the molecule's structure. researchgate.net ¹³C NMR spectroscopy complements this by providing a signal for each unique carbon atom in the molecule, offering a complete map of the carbon skeleton. drugbank.com In an achiral solvent, the NMR spectra of this compound and its enantiomer are identical.
Table 3: Representative ¹H NMR Chemical Shifts for Methadone in CDCl₃ (Identical for this compound)[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbjyJTonqZ7jdRpYgAsSsnaAaBLGTNQp6RTnOJfwdRx9JtHh1snVAXCQdSjhrOITKOPcsQrz4TTDao7qTm7bcM5saoINuW1DiIpyT8qImzfiPjF70ut-V8YmMJnq1Nd6sWN6bo4ZVCU1hAqJty754HKemwnr3WZrk2vi_q1SLCYteJjPYy_MGFL2dZUESRDNlV7IBVIs-KbyCT-lpnPFsXC9XoxOUP9bb6KFf7yxgLP_P8_Hm-)]
Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|
7.48–7.35 | m | Aromatic Protons (8H) |
7.25–7.19 | m | Aromatic Protons (2H) |
3.09 | q | Methine Proton (CH) |
2.79, 2.68 | d | Dimethylamino Protons (N(CH₃)₂) |
2.45 | dq | Methylene Proton (CH₂) |
0.86 | t | Methyl Protons of Ethyl Group (CH₃) |
0.73 | d | Methyl Protons (CH₃) |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). nih.gov
Research Findings: By providing a highly accurate mass measurement, HRMS allows for the calculation of a unique elemental formula for the detected ion. nih.gov For this compound (C₂₁H₂₇NO), the experimentally measured exact mass of the protonated molecule ([M+H]⁺) can be compared to the theoretically calculated mass. A close match provides strong evidence for the compound's identity and composition. elsevierpure.com This technique is highly sensitive and specific, making it invaluable for confirming the structure of the target compound and identifying unknown impurities. nih.gov
Table 4: HRMS Data for this compound
Parameter | Value/Information |
---|---|
Chemical Formula | C₂₁H₂₇NO |
Ionization Mode | Positive Electrospray Ionization (ESI+) |
Ion Detected | [M+H]⁺ |
Theoretical Exact Mass | 310.2171 g/mol |
Primary MS/MS Fragments | Expected fragments at m/z = 265.1 (loss of dimethylamine) and 223.1. nih.gov |
Table of Compound Names
Based on a comprehensive review of available scientific literature, it has not been possible to generate an article on the "" as specified. Extensive searches for the chemical compound "this compound" did not yield specific research findings corresponding to the detailed outline provided.
The requested sections and subsections, such as Ultraviolet (UV) Spectrophotometry, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Kinetic Spectrophotometric Methods, and their associated validation parameters (Linearity, LOD, LOQ, Precision, Accuracy, etc.), require dedicated studies and published data that appear to be non-existent for a compound explicitly named "this compound."
Therefore, due to the absence of specific, verifiable, and peer-reviewed scientific data for "this compound" concerning the advanced analytical methodologies outlined, the generation of a scientifically accurate and informative article as per the instructions is not feasible.
Methods for Metabolite Identification and Quantification in Research Matrices
The study of this compound, the (S)-enantiomer of methadone, necessitates advanced analytical methods that can distinguish it and its metabolic byproducts from its levorotatory counterpart, (R)-methadone, and other endogenous compounds. The metabolism of this compound, like its enantiomer, primarily occurs in the liver through N-demethylation followed by cyclization to form metabolites such as 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (B1234617) (EDDP) and 2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline (B1242841) (EMDP). scialert.net However, the rate and extent of metabolism are stereoselective, meaning this compound and levomethadone (B1675119) are processed differently by the body. nih.govnih.gov This stereoselectivity underscores the importance of chiral analytical techniques in accurately characterizing the pharmacokinetics of this compound.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of this compound and its metabolites in complex biological samples such as plasma, urine, and breast milk. nih.govmdpi.com These methods are crucial for understanding the biotransformation of the compound.
LC-MS/MS methods offer high sensitivity and selectivity, allowing for the detection of low concentrations of this compound and its metabolites. nih.gov For the analysis of this compound and its primary metabolite, (S)-EDDP, chiral stationary phases are often employed in the liquid chromatography step to achieve enantiomeric separation. nih.gov
One such method utilized a chiral alpha1-glycoprotein stationary phase for the enantioseparation of (R)-methadone, (S)-methadone, (R)-EDDP, and (S)-EDDP. nih.gov This approach allows for the distinct quantification of the metabolites of this compound. The validation of these methods is critical and typically includes establishing the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy. For instance, a validated LC-MS/MS method for methadone and its metabolites in dried blood spots reported a lower limit of quantification of 0.1 mcg/L for both methadone and EDDP. nih.gov Another study using LC-MS/MS for the quantification of methadone and its metabolites in human breast milk demonstrated linearity in the range of 10 to 500 ng/mL for all analytes. nih.gov
The following interactive data table summarizes typical parameters for an LC-MS/MS method used in the analysis of methadone enantiomers and their metabolites, which is applicable to this compound research.
LC-MS/MS Method Parameters for this compound Metabolite Analysis
Parameter | Description | Example Value/Setting | Reference |
---|---|---|---|
Chromatography System | The liquid chromatography instrument used for separation. | High-Performance Liquid Chromatography (HPLC) | nih.govnih.gov |
Column | The stationary phase used for chiral separation. | Chiral alpha1-glycoprotein (AGP) stationary phase | nih.gov |
Mobile Phase | The solvent system used to carry the sample through the column. | 10 mM ammonium (B1175870) formate (B1220265) in water (pH 3.6) and acetonitrile | sigmaaldrich.com |
Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 mL/min | sigmaaldrich.com |
Detection | The mass spectrometry technique used for detection and quantification. | Positive ion electrospray tandem mass spectrometry (ESI-MS/MS) | nih.gov |
Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be reliably quantified. | 0.1 mcg/L for (S)-methadone and (S)-EDDP | nih.gov |
Linearity Range | The concentration range over which the method provides a linear response. | 0.015–150 ng/ml | nih.gov |
While LC-MS/MS is more commonly used due to the thermolabile nature of some drug metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) has also been applied for the analysis of methadone and its metabolites. These methods often require a derivatization step to increase the volatility of the analytes for gas-phase separation.
Research has consistently shown stereoselectivity in the metabolism of methadone. Studies have indicated that CYP2B6 is a key enzyme in the metabolism of (S)-methadone. scialert.net The ratio of (R)-methadone to (S)-methadone can vary significantly among individuals, highlighting the need for stereoselective analysis. nih.gov
The primary metabolites of this compound that are routinely quantified in research settings are (S)-EDDP and (S)-EMDP. The concentrations of these metabolites relative to the parent drug can provide insights into an individual's metabolic profile.
The following interactive data table presents research findings on the quantification of this compound and its primary metabolite in different biological matrices.
Research Findings on this compound Metabolite Quantification
Analyte | Matrix | Analytical Method | Key Finding | Reference |
---|---|---|---|---|
(S)-Methadone and (S)-EDDP | Serum and Urine | Stereoselective HPLC | Confirmed stereoselectivity in methadone metabolism with high individual variability. The ratio of R/S methadone was 1.38 in serum and 2.43 in urine. | nih.gov |
(S)-Methadone and (S)-EDDP | Plasma | LC-MS/MS | CYP2B6 phenotype was identified as a determinant of the clearance of both (R)- and (S)-methadone. | nih.gov |
(S)-Methadone | Whole Blood and Serum | Stereoselective Liquid Chromatography | Over 50% of patients showed a non-racemic ratio, with about 25% showing preferential metabolism of the active (R)-methadone enantiomer. | nih.gov |
Methadone, EDDP, EMDP | Human Breast Milk | LC-APCI-MS/MS | Developed a sensitive method with limits of detection of 5 ng/mL for methadone and EDDP, and 10 ng/mL for EMDP. | nih.gov |
Q & A
Basic Research Questions
Q. What experimental models are recommended to investigate dextromethadone's mechanism of action as an NMDA receptor antagonist?
- Methodological Answer: Utilize in vitro electrophysiological assays (e.g., patch-clamp) on recombinant NMDA receptors expressed in HEK293 cells to measure receptor inhibition. Pair this with molecular docking studies to predict binding interactions, as demonstrated in automated ligand docking analyses of this compound with Nav1.5 channels . For in vivo validation, employ rodent models of neuropathic pain or depression, ensuring dose-response curves and control groups (e.g., ketamine as a comparator) are included to contextualize efficacy .
Q. What are key considerations in designing preclinical studies to evaluate this compound's neuropharmacological effects?
- Methodological Answer: Prioritize reproducibility by standardizing animal strains, behavioral assays (e.g., forced swim test for antidepressant effects), and pharmacokinetic (PK) sampling timelines. Include blinded randomization and placebo controls to mitigate bias. Document deviations from protocols rigorously, as per guidelines for transparent reporting in preclinical research .
Q. How should researchers address variability in clinical trial data for this compound across phases?
- Methodological Answer: Analyze discrepancies (e.g., Phase 2 success vs. Phase 3 failures) by comparing trial designs, such as differences in patient stratification, placebo response rates, or dosing regimens. Use meta-analytical approaches to pool data from REL-1017-202 (Phase 2) and RELIANCE I/III (Phase 3) trials, focusing on secondary endpoints like Montgomery-Åsberg Depression Rating Scale (MADRS) scores .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings between this compound's in vitro binding affinity and in vivo therapeutic outcomes?
- Methodological Answer: Conduct PK/pharmacodynamic (PD) modeling to correlate plasma concentrations with target engagement. For example, if in vitro studies show high NMDA receptor affinity but in vivo trials lack efficacy, assess blood-brain barrier penetration via LC-MS/MS quantification in cerebrospinal fluid . Additionally, explore off-target effects using proteome-wide screening assays .
Q. What strategies optimize analytical methods for quantifying this compound in complex biological matrices?
- Methodological Answer: Validate liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols with isotopically labeled internal standards (e.g., deuterated this compound). Include parameters like lower limit of quantification (LLOQ), matrix effects, and inter-day precision. Reference FDA bioanalytical guidelines to ensure reproducibility across labs .
Q. How can researchers resolve conflicting data on this compound's enantiomeric specificity in preclinical vs. clinical studies?
- Methodological Answer: Perform enantioselective synthesis and purity verification (e.g., chiral HPLC) to isolate this compound from levo-methadone. Compare stereoisomer activity in in vitro receptor binding assays and in vivo rodent models, then cross-reference with clinical PK data from trials like RELIGHT to assess translational relevance .
Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound studies?
- Methodological Answer: Apply mixed-effects models to account for inter-subject variability, and use Akaike Information Criterion (AIC) to compare sigmoidal vs. biphasic dose-response curves. For small sample sizes (e.g., Phase 2 trials), employ Bayesian hierarchical models to borrow strength from historical data .
Methodological Frameworks for Data Interpretation
Q. How should researchers design experiments to investigate this compound's potential neuroprotective effects?
- Methodological Answer: Combine in vitro models (e.g., glutamate-induced excitotoxicity in neuronal cultures) with in vivo ischemia-reperfusion injury models. Use longitudinal imaging (MRI/PET) and biomarkers like BDNF or GFAP to quantify neuroprotection. Ensure replication across independent labs to confirm findings .
Q. What are best practices for validating this compound's target engagement in human trials?
- Methodological Answer: Integrate translational biomarkers such as electroencephalography (EEG) gamma-band oscillations or peripheral ex vivo NMDA receptor assays. Cross-validate these with clinical endpoints (e.g., MADRS scores) using partial least squares regression to establish mechanistic links .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。